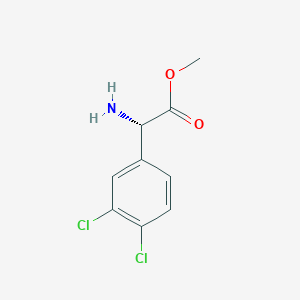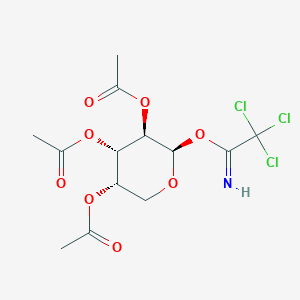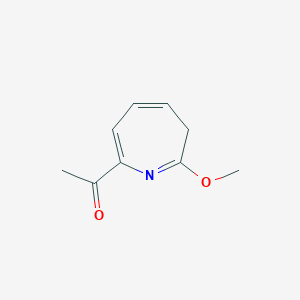
2,4,6-Triphenylheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Triphenylheptane is an organic compound characterized by a heptane backbone substituted with three phenyl groups at the 2nd, 4th, and 6th positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triphenylheptane typically involves the reaction of appropriate phenyl-substituted precursors under controlled conditions. One common method includes the use of benzalacetophenone and acetophenone in the presence of a catalyst such as fluoboric acid. The reaction is carried out in a solvent like 1,2-dichloroethane at elevated temperatures (70-75°C) and involves refluxing and subsequent crystallization to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale crystallization and purification techniques.
化学反応の分析
Types of Reactions: 2,4,6-Triphenylheptane can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, which can reduce any present functional groups to simpler forms.
Substitution: Phenyl groups in this compound can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted ketones, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
2,4,6-Triphenylheptane has several applications in scientific research:
Biology and Medicine:
Industry: It can be used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2,4,6-Triphenylheptane involves its interaction with molecular targets through various pathways. The compound’s conformational flexibility allows it to adopt different states, which can influence its reactivity and interactions with other molecules. Studies have shown that the compound exhibits specific relaxation processes depending on its isomeric form, which can affect its overall behavior in chemical reactions .
類似化合物との比較
2,4-Diphenylpentane: This compound has a similar structure but with two phenyl groups instead of three. It serves as a simpler model for studying conformational dynamics.
2,4,6-Triphenylpyrylium Tetrafluoroborate: This compound is used in various synthetic applications and has a different functional group arrangement compared to 2,4,6-Triphenylheptane.
Uniqueness: this compound is unique due to its three phenyl groups, which provide a higher degree of conformational flexibility and potential for diverse chemical reactivity. This makes it a valuable compound for studying molecular dynamics and developing advanced materials.
特性
CAS番号 |
22094-76-4 |
|---|---|
分子式 |
C25H28 |
分子量 |
328.5 g/mol |
IUPAC名 |
2,6-diphenylheptan-4-ylbenzene |
InChI |
InChI=1S/C25H28/c1-20(22-12-6-3-7-13-22)18-25(24-16-10-5-11-17-24)19-21(2)23-14-8-4-9-15-23/h3-17,20-21,25H,18-19H2,1-2H3 |
InChIキー |
UGXZATJBUAYFHA-UHFFFAOYSA-N |
正規SMILES |
CC(CC(CC(C)C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea](/img/structure/B13822305.png)



![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)
![Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)](/img/structure/B13822337.png)

![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)

![2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13822356.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B13822357.png)



